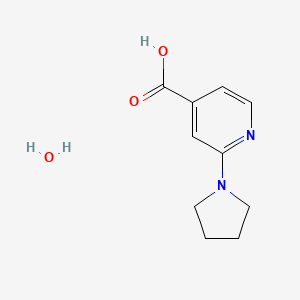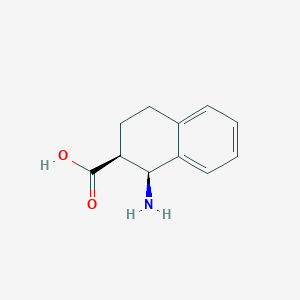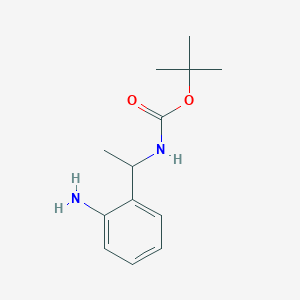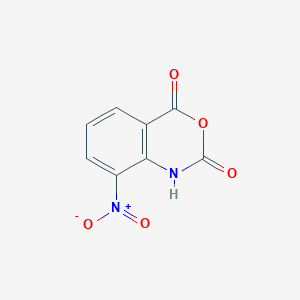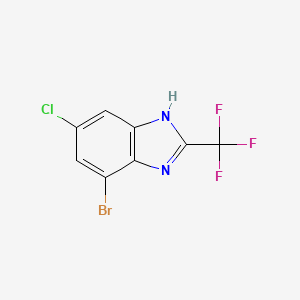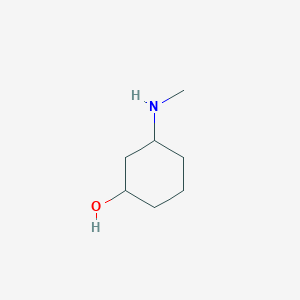
2-Hydroxy-4-(methoxymethoxy)benzaldehyde
Descripción general
Descripción
2-Hydroxy-4-(methoxymethoxy)benzaldehyde is a chemical compound that is related to various benzaldehyde derivatives studied for their unique properties and potential applications. While the specific compound is not directly mentioned in the provided papers, related compounds such as 2-hydroxy-3-methoxybenzaldehyde and 2-hydroxy-4-methoxybenzaldehyde have been synthesized and characterized, indicating a general interest in hydroxy-methoxy substituted benzaldehydes in the field of organic chemistry .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including the formation of Schiff bases by reacting benzaldehydes with hydrazides . Another method includes the Diels–Alder synthesis, which is a cycloaddition reaction used to form ring structures, followed by subsequent steps such as methylation and decarbonylation . These methods could potentially be adapted for the synthesis of 2-Hydroxy-4-(methoxymethoxy)benzaldehyde.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of benzaldehyde derivatives . The studies reveal that these molecules can exhibit non-planar structures and may contain strong intramolecular hydrogen bonds, which are significant for the stability and reactivity of the compounds .
Chemical Reactions Analysis
Benzaldehyde derivatives can participate in various chemical reactions. For instance, the formation of Schiff bases is a common reaction involving the condensation of benzaldehydes with amines or hydrazides . Additionally, the Diels–Alder reaction is used to synthesize cyclic compounds, which can be further modified through reactions like decarbonylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be studied using spectroscopic techniques such as IR, NMR, and UV-Visible spectroscopy . These techniques provide information on the vibrational modes, electronic structure, and molecular dynamics of the compounds. The nonlinear optical properties of these compounds have also been investigated, indicating their potential use in materials science .
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
2-Hydroxy-4-(methoxymethoxy)benzaldehyde and its derivatives are primarily used in organic synthesis. For instance, it is utilized as a linker in solid-phase organic synthesis. The benzaldehyde derivatives are converted into secondary amines, which are then derivatized into various compounds like ureas, sulfonamides, and amides (Swayze, 1997). Additionally, its variants have been employed in the synthesis of complex organic molecules, like 1,8-dimethyl-5-methoxytetralin-6-ol (Banerjee, Poon, & Bedoya, 2013), and in the improvement of synthetic processes for compounds like 3,4,5-trimethoxy benzaldehyde (Feng, 2002).
Nonlinear Optical Materials
This compound and its related structures have been investigated for applications in nonlinear optics. For instance, vanillin, a similar compound, has been studied for its potential in second harmonic generation applications in the ultraviolet and near-infrared wavelength regions (Singh et al., 2001).
Flavor Compound Production
In the realm of food science, 2-hydroxy-4-methoxy benzaldehyde has been identified as a flavor compound produced by the roots of the swallow root (Decalepis hamiltonii) in in vitro conditions. This discovery is significant for the food industry, especially for flavor enhancement (Giridhar, Rajasekaran, & Ravishankar, 2005).
Materials Science and Catalysis
In materials science, it plays a role in the synthesis of various molecular structures and complexes. For instance, it has been used in the formation of complex crystal structures (Hashim et al., 2011) and in the regioselective protection of certain hydroxyl groups in organic compounds (Plourde & Spaetzel, 2002).
Magnetic and Spectroscopic Properties
This compound also finds use in the study of magnetic properties of certain materials, such as in the synthesis of cubane cobalt and nickel clusters (Zhang et al., 2013), and in spectroscopic studies for the characterization of various chemical structures (Singh & Sharma, 2014).
Propiedades
IUPAC Name |
2-hydroxy-4-(methoxymethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-6-13-8-3-2-7(5-10)9(11)4-8/h2-5,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLBFPQDUSNVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373067 | |
| Record name | 2-hydroxy-4-(methoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(methoxymethoxy)benzaldehyde | |
CAS RN |
95332-26-6 | |
| Record name | 2-hydroxy-4-(methoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


